![molecular formula C8H5ClN2O2 B2783737 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1206250-04-5](/img/structure/B2783737.png)

5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

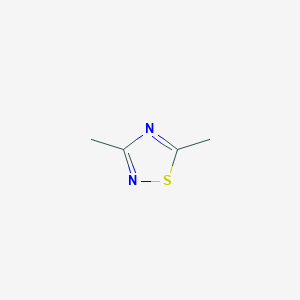

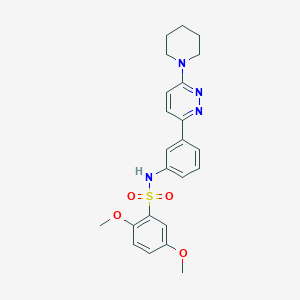

5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound that falls under the category of heterocyclic compounds, specifically imidazopyridines . It has a molecular weight of 196.59 . It is a white solid and is stored at temperatures between 0-5°C .

Molecular Structure Analysis

The molecular structure of 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is represented by the linear formula C8H5ClN2O2 . The InChI code for this compound is 1S/C8H5ClN2O2/c9-6-2-1-3-7-10-5(8(12)13)4-11(6)7/h1-4H,(H,12,13) .Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid are not available, it’s known that imidazo[1,2-a]pyridine derivatives have been used in the detection of various ions .Physical And Chemical Properties Analysis

5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a white solid . It is stored at temperatures between 0-5°C . Unfortunately, other specific physical and chemical properties were not found in the available sources.Wissenschaftliche Forschungsanwendungen

Application in Organic Chemistry and Optoelectronics

Summary of the Application

Imidazo[1,2-a]pyridine derivatives are being studied for their use in optoelectronics, such as materials for white light-emitting devices and hybrid fluorescence/phosphorescence devices .

Methods of Application

New chalcones containing a 2-chloroimidazo[1,2-a]pyridine fragment have been synthesized . The optical properties of these compounds have been studied, with parameters such as Stokes shifts, forbidden band gap widths, molar absorption coefficients, and fluorescence quantum yields determined based on their absorption and emission spectra .

Results or Outcomes

The synthesized chalcones showed high thermal stability and good film-forming properties, and films obtained from them exhibited an ordered structure . Introduction of an additional thiophene fragment into the chalcone molecules produced an increase of the Stokes shift, red shift of the emission maximum, and sharp increase of the quantum yield (up to 22%) .

Application in Medicinal Chemistry

Summary of the Application

Imidazo[1,2-a]pyridine derivatives are known to play a crucial role in numerous disease conditions . They are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Methods of Application

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Results or Outcomes

The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

Application in Bioimaging

Summary of the Application

6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a commercially available compound, has been detected for monitoring pH value (3.0–7.0). It is used as a fluorescent probe for real-time imaging of pH changes in yeast .

Methods of Application

The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time .

Results or Outcomes

The real-time imaging of pH changes in yeast was successfully conducted .

Application in Pharmaceutical Industry

Summary of the Application

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate is used as a pharmaceutical intermediate .

Methods of Application

This compound is commercially available and can be used directly in the synthesis of various pharmaceuticals .

Results or Outcomes

The specific results or outcomes would depend on the particular pharmaceutical product being synthesized .

Application in Antituberculosis Agents

Summary of the Application

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Methods of Application

The structure–activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides has been explored and several compounds with improved activity against Mtb have been developed .

Results or Outcomes

Five compounds showed an impressive MIC 90 of ≤0.006 μM against the Mtb . The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

Application in Catechol Oxidation

Summary of the Application

A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized; then, the complexes formed in situ between these ligands and copper (II) salts were examined for their catecholase activity .

Methods of Application

The kinetics of the reaction was followed by measuring the absorbance versus time with a UV-Vis spectrophotometer for one hour .

Results or Outcomes

The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone . The complex formed between Cu (CH 3 COO) 2 and L 1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol L −1 s −1 .

Zukünftige Richtungen

Imidazo[1,2-a]pyridine derivatives, such as 5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, these compounds could play a crucial role in the development of new drugs for these conditions in the future.

Eigenschaften

IUPAC Name |

5-chloroimidazo[1,2-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUIWIWDSDWWCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C(=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2783656.png)

![(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]](/img/structure/B2783661.png)

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2783665.png)

![2-fluoro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2783667.png)

![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B2783668.png)

![2-(ethylthio)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2783669.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2783673.png)

![5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate](/img/structure/B2783675.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2783677.png)